N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Physicochemical properties Lipophilicity Solubility

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (CAS 392241-84-8) is a 2,5-disubstituted 1,3,4-thiadiazole featuring a 4-chlorophenyl substituent at C-5 and a phenylacetamide moiety at C-2. This compound serves as both a pharmacologically relevant chemotype and a versatile synthetic intermediate, with its 1,3,4-thiadiazole core functioning as a bioisostere of 1,3,4-oxadiazole and related heterocycles.

Molecular Formula C16H12ClN3OS
Molecular Weight 329.8
CAS No. 392241-84-8
Cat. No. B2524934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
CAS392241-84-8
Molecular FormulaC16H12ClN3OS
Molecular Weight329.8
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
InChIKeyQVHPFEFFYVOUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (CAS 392241-84-8) Procurement and Differentiation: A Comparator-Based Evidence Guide


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (CAS 392241-84-8) is a 2,5-disubstituted 1,3,4-thiadiazole featuring a 4-chlorophenyl substituent at C-5 and a phenylacetamide moiety at C-2 [1]. This compound serves as both a pharmacologically relevant chemotype and a versatile synthetic intermediate, with its 1,3,4-thiadiazole core functioning as a bioisostere of 1,3,4-oxadiazole and related heterocycles [2]. Its primary market position is as a research-grade building block and scaffold for structure–activity relationship (SAR) exploration, rather than as a fully profiled clinical candidate. Direct published bioactivity data for this exact compound remain unavailable; however, its differentiation can be established through comparison with the corresponding oxadiazole analog, as well as through proximal analog data from the 1,3,4-thiadiazole class and computed molecular property analysis [REFS-1, REFS-2].

Why the 1,3,4-Thiadiazole Core in CAS 392241-84-8 Cannot Be Casually Replaced by Oxadiazole or Triazole Analogs


The 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,3,4-triazole heterocycles, while commonly considered bioisosteres, exhibit divergent physicochemical and pharmacological profiles that preclude simple interchangeability. The replacement of the thiadiazole sulfur atom with oxygen (oxadiazole) markedly increases aqueous solubility by approximately 10-fold [1], while simultaneously modulating LogP, dipole moment, and hydrogen-bond acceptor capacity [REFS-2, REFS-3]. These differences propagate into divergent permeability, metabolic susceptibility, and target engagement signatures. Furthermore, the chlorine substituent on CAS 392241-84-8 provides a halogen-bond donor and a synthetic handle for downstream diversification that is absent in dehalogenated or differently substituted analogs [2]. The quantitative evidence below establishes why a decision to procure CAS 392241-84-8 versus its closest structural analogs constitutes a materially different scientific investment.

Quantitative Differentiation Evidence for N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (CAS 392241-84-8) vs. Comparator Compounds


Increased Lipophilicity and Reduced Aqueous Solubility vs. 1,3,4-Oxadiazole Analog

The target compound (CAS 392241-84-8) possesses a 1,3,4-thiadiazole core, whereas the closest commercial analog (CAS 865287-27-0) replaces the thiadiazole sulfur with an oxadiazole oxygen. A comprehensive comparative study demonstrates that replacing 1,3,4-thiadiazole with 1,3,4-oxadiazole increases kinetic aqueous solubility by approximately 10-fold [2]. The target compound's computed XLogP3-AA is 3.8 [1], and the presence of the thiadiazole sulfur atom confers enhanced lipophilicity relative to the oxadiazole comparator. For applications requiring membrane permeation or blood–brain barrier penetration, the higher LogP and lower aqueous solubility of the thiadiazole scaffold provide a meaningful differentiation in pharmacokinetic behavior compared to the more polar and water-soluble oxadiazole analog [2].

Physicochemical properties Lipophilicity Solubility Bioisostere comparison

Higher Molecular Weight and Distinct Hydrogen-Bond Acceptor Profile vs. Oxadiazole Analog

The target compound (C₁₆H₁₂ClN₃OS) has a molecular weight of 329.8 g/mol with 4 hydrogen-bond acceptors (3 N, 1 S), whereas the 1,3,4-oxadiazole analog (CAS 865287-27-0, C₁₆H₁₂ClN₃O₂) has a molecular weight of 313.74 g/mol with 4 hydrogen-bond acceptors (3 N, 1 O) [REFS-1, REFS-4]. The sulfur atom in the thiadiazole core is a weaker hydrogen-bond acceptor than the oxygen atom in the oxadiazole core, and the higher molecular weight of the thiadiazole contributes an additional ~16 Da. These molecular property differences, while modest on a single-parameter basis, cumulatively affect target-binding thermodynamics, pharmacokinetic permeability, and overall drug-likeness profiles in a scaffold-specific manner [2].

Molecular properties Hydrogen-bonding Drug-likeness

Cytotoxic Activity in Proximal 1,3,4-Thiadiazole-2-phenylacetamide Analogs Provides Class-Level Benchmarking

Although the target compound itself (CAS 392241-84-8) lacks published cytotoxicity data, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives sharing the identical 2-phenylacetamide side chain and 1,3,4-thiadiazole core were evaluated in MTT assays against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines [1]. The ortho-chloro derivative (compound 3d) exhibited an IC₅₀ of 4.5 ± 0.035 μM against SKNMC; the meta-methoxy derivative (3h) yielded an IC₅₀ of 3.1 ± 0.030 μM against HT-29; and the meta-fluoro derivative (3b) showed an IC₅₀ of 12.6 ± 0.302 μM against PC3 [1]. Critically, all derivatives were less potent than doxorubicin, indicating that the 2-phenylacetamide-thiadiazole scaffold yields moderate cytotoxicity suitable for hit-to-lead optimization rather than advanced lead status [1]. The target compound (CAS 392241-84-8), bearing a 4-chlorophenyl substituent at C-5 instead of the mercapto group, is expected to exhibit a distinct cytotoxicity profile based on established 1,3,4-thiadiazole SAR trends.

Cytotoxicity Anticancer SAR MTT assay

The 4-Chlorophenyl-1,3,4-thiadiazole Core Confirms Synthetic Versatility for Downstream Derivatization

The target compound (CAS 392241-84-8) is built upon 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, a validated synthetic intermediate that has been elaborated into urea, thiourea, Schiff base, thiazolidin-4-one, and azetidin-2-one derivatives [1]. In vitro antimicrobial screening of these derivatives against Escherichia coli, Klebsiella spp., Staphylococcus aureus, Streptococcus spp., and Candida albicans demonstrated moderate to effective inhibition [1]. The target compound itself, as the phenylacetamide-substituted derivative, provides a differentiated entry point into this derivatization space compared to the unsubstituted amine or the corresponding oxadiazole intermediate. Unlike the oxadiazole analog (CAS 865287-27-0), the thiadiazole scaffold in CAS 392241-84-8 offers access to sulfur-specific chemistry (e.g., oxidation to sulfoxide/sulfone) that is structurally unattainable with the oxadiazole isostere [REFS-1, REFS-6].

Synthetic intermediate Derivatization Antimicrobial Urea Thiourea

Validated Application Scenarios for N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (CAS 392241-84-8) Based on Comparator Evidence


Medicinal Chemistry Hit-to-Lead Optimization of 1,3,4-Thiadiazole Anticancer Agents Requiring a Chlorinated C-5 Scaffold

The available cytotoxicity data for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives (IC₅₀ range ~3–13 μM across SKNMC, HT-29, and PC3 cell lines) establish a quantitative micromolar activity baseline for this chemotype [1]. CAS 392241-84-8 provides the structurally differentiated 4-chlorophenyl-substituted variant at the C-5 position, enabling systematic SAR exploration to determine whether halogen substitution at the 5-position improves potency relative to the mercapto-bearing or unsubstituted analogs. This compound is most appropriate for hit expansion and lead optimization programs where a chlorine-substituted building block is specifically required for SAR table completion.

Chemical Biology Probe Design Requiring Lower Aqueous Solubility and Higher Membrane Permeability vs. Oxadiazole Isosteres

When developing cell-permeable chemical probes or CNS-targeted ligands, the ~10-fold lower aqueous solubility and higher computed LogP (3.8) of the 1,3,4-thiadiazole core, relative to the 1,3,4-oxadiazole isostere [2], make CAS 392241-84-8 the preferred scaffold for applications where reduced aqueous solubility is a desired property. The thiadiazole scaffold's enhanced lipophilicity supports passive membrane diffusion and blood–brain barrier penetration, whereas the more polar oxadiazole analog (CAS 865287-27-0) is better suited for applications requiring higher aqueous solubility [2].

Synthetic Methodology Development Leveraging the Thiadiazole Sulfur Atom for Oxidation or Metal-Coordination Chemistry

The 1,3,4-thiadiazole ring in CAS 392241-84-8 contains a sulfur atom amenable to oxidation (to sulfoxide or sulfone) and to metal coordination, both of which are chemically inaccessible with the 1,3,4-oxadiazole analog (CAS 865287-27-0) [REFS-1, REFS-6]. This compound is appropriate for research groups developing sulfur-specific synthetic methodologies, coordination complexes, or late-stage functionalization strategies that exploit thiadiazole-specific reactivity. The documented derivatization scope from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamine confirms the viability of this scaffold for downstream synthetic elaboration [4].

Antimicrobial Scaffold Derivatization Campaigns Targeting Gram-Positive and Gram-Negative Bacteria

Derivatives synthesized from the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine core have demonstrated moderate to effective in vitro antimicrobial activity against E. coli, Klebsiella spp., S. aureus, Streptococcus spp., and C. albicans [4]. CAS 392241-84-8 provides a structurally elaborated starting point (phenylacetamide at C-2) within this validated antimicrobial scaffold class, enabling the exploration of SAR around the amide substituent without requiring de novo construction of the thiadiazole core. This scenario is most applicable to groups conducting antimicrobial lead generation or scaffold-hopping studies around the 1,3,4-thiadiazole chemotype.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.